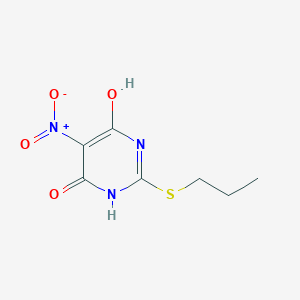

5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Description

Propriétés

IUPAC Name |

4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMVMACIFWKESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617047 | |

| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145783-13-7 | |

| Record name | 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative of significant interest in pharmaceutical sciences. It is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor and is also monitored as a potential genotoxic impurity in the final drug substance.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and analytical methods for its characterization. Additionally, its potential biological activities, particularly as a xanthine oxidase inhibitor, are discussed. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of Ticagrelor and related compounds.

Core Properties of this compound

This compound, also known by its IUPAC name 4-hydroxy-5-nitro-2-(propylsulfanyl)-1H-pyrimidin-6-one, is a heterocyclic compound with the molecular formula C₇H₉N₃O₄S.[2][3] It is characterized by a pyrimidine ring substituted with a nitro group, two hydroxyl groups, and a propylthio group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.[3]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted rather than experimentally determined. The compound typically appears as a light yellow to yellow solid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₄S | [2] |

| Molecular Weight | 231.23 g/mol | [2][5] |

| Appearance | Light yellow to yellow solid | [4] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 379.7 ± 37.0 °C at 760 mmHg | |

| pKa (Predicted) | -1.21 ± 0.10 | [3] |

| LogP (Predicted) | 1.83 |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nitration of its precursor, 2-(propylthio)pyrimidine-4,6-diol.[6][7] This reaction is typically carried out using fuming nitric acid in the presence of a suitable solvent, such as acetic acid.[7]

Synthetic Pathway

The synthesis of this compound is a key step in the overall synthesis of Ticagrelor. A generalized synthetic pathway is illustrated below.

Caption: Synthesis pathway of Ticagrelor highlighting the role of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.[8][9]

Materials:

-

2-(Propylthio)pyrimidine-4,6-diol

-

Fuming nitric acid

-

Glacial acetic acid

-

Ice

-

Water

-

Filtration apparatus

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a suitable reaction vessel, a mixture of fuming nitric acid and glacial acetic acid is prepared and cooled.

-

2-(Propylthio)pyrimidine-4,6-diol is added portion-wise to the cooled acid mixture while maintaining the temperature between 25-30°C.

-

The resulting mixture is stirred at this temperature for approximately 22-30 hours, with the reaction progress monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is slowly added to ice-water to precipitate the product.

-

The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure to yield this compound as a yellow powder. A purity of over 99% can be achieved with this method.[6]

A high-yield continuous-flow nitration process has also been developed, which can improve the isolated yield by over 12.4% compared to traditional batch processes.

Analytical Characterization

The characterization of this compound is crucial for its use as a pharmaceutical intermediate and for monitoring its presence as an impurity.

Spectroscopic Data

While detailed spectral data for this compound is not widely published, its precursor, 2-(propylthio)pyrimidine-4,6-diol, has been characterized. For 2-(propylthio)pyrimidine-4,6-diol, the following has been reported:

-

¹H-NMR (CDCl₃, δ): 0.91 (3H, t), 1.57 (2H, m), 3.02 (2H, t), 5.10 (1H, s), 11.71 (2H, bs).[9]

-

Mass [M-H]⁻: 185.20.[9]

For this compound itself, high-resolution mass spectrometry (HRMS) is used for molecular formula validation.[6]

Chromatographic Methods

Given its role as a potential genotoxic impurity in Ticagrelor, highly sensitive analytical methods have been developed for its detection and quantification. A novel Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) method has been reported for the trace level identification of this compound.[1]

Table 2: LC-QTOF-MS/MS Method Parameters for the Analysis of this compound in Ticagrelor

| Parameter | Value |

| Column | ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% formic acid in Milli-Q water |

| Mobile Phase B | Methanol |

| Elution | Isocratic (30:70 v/v A:B) |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Autosampler Temperature | 5°C |

| Run Time | 8.0 min |

| Retention Time | 1.345 minutes |

| LOD | 0.56 ppm |

| LOQ | 1.67 ppm |

Biological Activity and Significance

Role as an Intermediate in Ticagrelor Synthesis

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Ticagrelor.[6] Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation and is used in the prevention of thrombotic events.[6][10]

Potential as a Xanthine Oxidase Inhibitor

There is interest in this compound as a potential inhibitor of xanthine oxidase.[6] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[11][12] Overproduction of uric acid can lead to hyperuricemia and gout.[11] The structural similarity of this compound to hypoxanthine and xanthine suggests it may act as a competitive inhibitor.[6] However, to date, no specific IC₅₀ values or detailed inhibitory studies for this compound have been published.

Caption: The role of xanthine oxidase in purine metabolism and the potential inhibitory action of this compound.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a generalized protocol for assessing the xanthine oxidase inhibitory activity of a test compound, which can be adapted for this compound.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well UV-transparent microplate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Dissolve the test compound (this compound) and allopurinol in DMSO to prepare stock solutions, and then make serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add buffer and the test compound solution (or vehicle).

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

-

Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

-

Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

-

-

Reaction and Measurement:

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound and allopurinol compared to the control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry, primarily due to its role in the synthesis of Ticagrelor. Its well-defined synthetic pathway and the availability of sensitive analytical methods for its detection underscore its significance. While its potential as a xanthine oxidase inhibitor is of academic and research interest, further studies are required to quantify this activity and explore its therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, serving as a useful resource for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | C7H9N3O4S | CID 21696790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 5-nitro-2-(propylthio)pyriMdine-4,6-diol | 145783-13-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | High Purity [benchchem.com]

- 7. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 8. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 9. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol: Chemical Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical structure, physical and chemical properties, synthesis methodologies with experimental protocols, and its primary application as a precursor in the synthesis of Ticagrelor.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by a nitro group at the 5-position and a propylthio group at the 2-position of the pyrimidine-4,6-diol ring.[1][2] Its structure lends itself to further chemical modifications, making it a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one[1][3] |

| CAS Number | 145783-13-7[1][4] |

| Molecular Formula | C₇H₉N₃O₄S[2][4] |

| Molecular Weight | 231.23 g/mol [1][4] |

| Canonical SMILES | CCCSC1=NC(=C(C(=O)N1)--INVALID-LINK--[O-])O[1] |

| InChI Key | PHMVMACIFWKESN-UHFFFAOYSA-N[1][4] |

| Appearance | Light yellow to yellow solid[5] |

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Density | 1.6±0.1 g/cm³[6] |

| Boiling Point | 379.7±37.0 °C at 760 mmHg[6] |

| pKa | -1.21±0.10[5] |

| LogP | 1.2981[4] |

| Topological Polar Surface Area (TPSA) | 109.38 Ų[4] |

| Hydrogen Bond Donors | 2[4] |

| Hydrogen Bond Acceptors | 7[4] |

| Rotatable Bonds | 4[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) with a propyl halide to form 2-(propylthio)pyrimidine-4,6-diol. The second step is the nitration of this intermediate to yield the final product.

Synthesis Workflow

Experimental Protocols

The following experimental protocols are based on procedures described in the patent literature for the synthesis of this compound and its precursor.

Step 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol [7][8]

-

To a stirred suspension of 2-thiobarbituric acid (100 g) in water (250 ml), a solution of sodium hydroxide (63.13 g) in water (147.35 ml) is added over 15-20 minutes at a temperature of 20-25°C.

-

The resulting mixture is stirred for 40 minutes at 20-25°C.

-

Water (200 ml) is added, and the reaction temperature is raised to 30-35°C.

-

Methanol (200 ml) and propyl iodide (123.36 g) are then added to the reaction mixture.

-

The reaction is stirred for a period of time (some procedures suggest up to 4 days, while others aim for reduced reaction times) until completion.[7]

-

The reaction mass is then acidified with hydrochloric acid to a pH of 2-3.

-

The precipitated product is isolated by filtration, washed with water, and dried under reduced pressure at 40-45°C to yield 2-(propylthio)pyrimidine-4,6-diol as a white powder.

Table 3: Example Yield and Spectroscopic Data for 2-(Propylthio)pyrimidine-4,6-diol

| Data | Value |

| Yield | 61.9%[7] |

| ¹H-NMR (CDCl₃, δ) | 0.91 (3H, t), 1.57 (2H, m), 3.02 (2H, t), 5.10 (1H, s), 11.71 (2H, bs)[7] |

| Mass [M-H]⁻ | 185.20[7] |

Step 2: Synthesis of this compound [7]

-

The previously synthesized 2-(propylthio)pyrimidine-4,6-diol is reacted with excess fuming nitric acid.

-

The reaction is typically carried out for 22-30 hours at 25-30°C to ensure complete nitration.[1]

-

The excess nitric acid can serve as both the reagent and the solvent.[1]

-

The reaction is quenched by neutralization with ice-water.

-

The resulting yellow powder is isolated by filtration to yield this compound. A purity of 99.06% has been reported for this method.[1]

Application in Drug Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Ticagrelor, an antiplatelet medication.[1] Ticagrelor functions as a P2Y12 receptor antagonist, which is crucial for inhibiting ADP-mediated platelet activation and aggregation.[1]

Role in Ticagrelor Synthesis

References

- 1. This compound | High Purity [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | C7H9N3O4S | CID 21696790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-nitro-2-(propylthio)pyriMdine-4,6-diol | 145783-13-7 [amp.chemicalbook.com]

- 6. CAS#:145783-13-7 | this compound | Chemsrc [chemsrc.com]

- 7. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 8. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative with a structural resemblance to endogenous purines and clinically utilized thiouracil drugs. This document provides an in-depth technical guide on its core mechanism of action. Primarily investigated as a potential inhibitor of xanthine oxidase, this compound holds relevance in the study of purine metabolism disorders.[1] Additionally, its structural similarity to propylthiouracil (PTU) suggests a possible role in the modulation of thyroid hormone synthesis through the inhibition of thyroid peroxidase. This whitepaper details the hypothesized mechanisms of action, presents relevant quantitative data for analogous compounds, provides detailed experimental protocols for assessing its biological activity, and visualizes the associated signaling pathways.

Introduction

This compound is a synthetic heterocyclic compound. It is recognized as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1] Beyond its role in synthetic chemistry, its molecular architecture, which features a pyrimidine core analogous to purine bases and a propylthio group reminiscent of the antithyroid drug propylthiouracil, has prompted investigations into its own biological activities. The primary research application for this compound is its investigation as an inhibitor of the enzyme xanthine oxidase (XO).[1]

Hypothesized Mechanism of Action: Xanthine Oxidase Inhibition

The principal proposed mechanism of action for this compound is the inhibition of xanthine oxidase.[1] This hypothesis is predicated on its structural similarity to the natural substrates of xanthine oxidase, hypoxanthine and xanthine.[1] By mimicking these substrates, it is suggested that this compound may act as a competitive inhibitor, binding to the molybdenum-pterin center of the enzyme and thereby blocking the catalytic conversion of hypoxanthine and xanthine into uric acid.[1]

Signaling Pathway: Purine Metabolism

Xanthine oxidase is a critical enzyme in the catabolism of purines.[2] Inhibition of this enzyme would lead to a decrease in the production of uric acid, a key factor in the pathophysiology of gout and other hyperuricemic conditions.

Quantitative Data

As of the latest available data, specific quantitative values for the inhibition of xanthine oxidase by this compound (e.g., IC50, Ki) have not been published in the reviewed literature. The table below is presented as a template for the type of data that would be generated from the experimental protocol outlined in section 2.3.

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | Xanthine Oxidase | Spectrophotometric | Data not available | Data not available | Hypothesized Competitive |

| Allopurinol (Reference) | Xanthine Oxidase | Spectrophotometric | Variable | Variable | Competitive |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against xanthine oxidase.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

This compound

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the buffer.

-

Dissolve this compound and allopurinol in DMSO to create stock solutions, followed by serial dilutions in the buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer and test compound solution (or vehicle).

-

Control: Buffer, xanthine oxidase solution, and vehicle (DMSO in buffer).

-

Test: Buffer, xanthine oxidase solution, and serial dilutions of this compound.

-

Positive Control: Buffer, xanthine oxidase solution, and serial dilutions of allopurinol.

-

-

Reaction and Measurement:

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Measure the absorbance at 290-295 nm at regular intervals to monitor the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Potential Mechanism of Action: Thyroid Peroxidase Inhibition

Due to its structural similarity to 6-n-propyl-2-thiouracil (PTU), a known antithyroid agent, this compound may potentially inhibit thyroid peroxidase (TPO). TPO is a key enzyme in the biosynthesis of thyroid hormones.[3] PTU inhibits TPO, thereby blocking the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form T3 and T4.[4]

Signaling Pathway: Thyroid Hormone Synthesis

Thyroid peroxidase is essential for the production of thyroid hormones. Its inhibition would disrupt the thyroid hormone synthesis pathway, leading to a decrease in circulating T3 and T4 levels.

Quantitative Data for an Analogous Compound

While no quantitative data exists for this compound as a TPO inhibitor, data for the structurally related compound, propylthiouracil (PTU), is available and presented here for comparative context.

| Compound | Target | TPO Source | Assay Type | IC50 (µM) |

| This compound | Thyroid Peroxidase | Not Applicable | Not Applicable | Data not available |

| Propylthiouracil (PTU) | Thyroid Peroxidase | Rat Thyroid Microsomes | Amplex UltraRed | 1.2[3] |

Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay (Amplex UltraRed Method)

This protocol outlines a fluorometric assay to assess the potential inhibitory effect of this compound on TPO activity.

Materials and Reagents:

-

Rat thyroid microsomes (as a source of TPO)

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

This compound

-

Propylthiouracil (PTU) (positive control)

-

Potassium phosphate buffer

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Thyroid Microsomes:

-

Excise thyroid glands from rats and homogenize in ice-cold buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Determine the protein concentration of the microsomal preparation.

-

-

Assay Setup (in a 96-well plate):

-

Add buffer, Amplex UltraRed reagent, and H₂O₂ to each well.

-

Add serial dilutions of this compound or PTU.

-

Include a vehicle control (DMSO).

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the thyroid microsome preparation to each well.

-

Incubate at room temperature, protected from light.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) to detect the formation of resorufin.

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each concentration of the test compound.

-

Generate a dose-response curve and determine the IC50 value.

-

Conclusion

This compound is a compound of interest due to its potential as a xanthine oxidase inhibitor, a mechanism suggested by its structural similarity to the enzyme's natural substrates. While direct quantitative evidence of this activity is currently lacking in public literature, the provided experimental protocols offer a clear path for its evaluation. Furthermore, the structural relationship to propylthiouracil warrants investigation into its potential effects on thyroid peroxidase. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand and investigate the core mechanism of action of this compound. Further studies are required to elucidate its precise biological activities and therapeutic potential.

References

- 1. This compound | High Purity [benchchem.com]

- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol as a Potential Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, focusing on its investigated role as a xanthine oxidase inhibitor. The information compiled herein is intended to serve as a resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (CAS No: 145783-13-7) is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research.[1] While it is primarily known as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor, its structural characteristics have prompted investigation into its biological activities.[1][2] Specifically, its structural similarity to the natural purine substrates of xanthine oxidase, such as hypoxanthine and xanthine, suggests its potential as an inhibitor of this enzyme.[1]

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4] Overproduction of uric acid leads to hyperuricemia, a condition that is a precursor to gout.[3] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing such conditions.[3][4] This guide explores the potential of this compound in this context, presenting available data, experimental methodologies, and relevant biochemical pathways.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 145783-13-7 | [1] |

| Molecular Formula | C₇H₉N₃O₄S | [2][5] |

| Molecular Weight | 231.23 g/mol | [1][2] |

| IUPAC Name | 4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | [5][6] |

| Synonyms | 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | [5] |

| Density | 1.6±0.1 g/cm³ | [6] |

| Boiling Point | 379.7±37.0 °C at 760 mmHg | [6] |

Role as a Xanthine Oxidase Inhibitor

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound as a xanthine oxidase inhibitor is competitive inhibition.[1] Due to its structural analogy to the enzyme's natural substrates, hypoxanthine and xanthine, it is hypothesized that the compound may compete for the molybdenum-pterin active site of the enzyme.[1] By occupying this active site, it would prevent the binding and subsequent oxidation of the natural substrates, thereby reducing the production of uric acid.[1] This positions it as a valuable compound for studying purine metabolism disorders like gout and hyperuricemia.[1]

The general enzymatic pathway catalyzed by xanthine oxidase and the point of inhibition are illustrated in the diagram below.

Quantitative Data on Xanthine Oxidase Inhibitors

While this compound is investigated as a potential xanthine oxidase inhibitor, specific quantitative data such as IC₅₀ or Kᵢ values are not available in the reviewed literature. For context and comparison, the following table summarizes the inhibitory activity of other known xanthine oxidase inhibitors, including the reference drug Allopurinol.

| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Allopurinol | 2.84 ± 0.41 | 2.12 | Competitive | [7][8] |

| Oxypurinol | ~15.2 | 6.35 ± 0.96 | - | [7] |

| 3,4,5-Trihydroxycinnamic acid (THCA) | 61.60 ± 8.00 | 170 | Competitive | [7][8] |

| ALS-28 | - | 2.7 ± 1.5 | Competitive | [9] |

| ALS-8 | - | 4.5 ± 1.5 | Competitive | [9] |

Experimental Protocols

The following sections detail standardized methodologies for evaluating potential xanthine oxidase inhibitors in vitro.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is the standard method for determining the inhibitory activity of a compound on xanthine oxidase by quantifying the production of uric acid.[3][7]

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the increase in absorbance at approximately 290-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[3] The inhibitory potential of a test compound is determined by its ability to decrease the rate of uric acid formation.[3]

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk or other sources)[7]

-

Xanthine (substrate)[7]

-

Test Compound (e.g., this compound)

-

Allopurinol (positive control)[7]

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds[7]

-

UV-Vis Spectrophotometer or 96-well UV-transparent microplate reader[7]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine (e.g., 150-300 µM) in the phosphate buffer.[7][10]

-

Prepare stock solutions of the test compound and Allopurinol in DMSO. Further dilute to various concentrations with phosphate buffer.[7]

-

Prepare a working solution of xanthine oxidase (e.g., 0.01-0.1 units/mL) in cold phosphate buffer immediately before use.[7][11]

-

-

Assay Setup (96-well plate format):

-

Test Wells: Add phosphate buffer, a specific volume of the test compound solution (at various concentrations), and the xanthine oxidase enzyme solution.[7][10]

-

Control Wells (No Inhibitor): Add phosphate buffer, vehicle (e.g., DMSO in buffer), and the xanthine oxidase solution.[3]

-

Blank Wells (No Enzyme): Add phosphate buffer and the test compound solution (or vehicle) without the enzyme.[3][7]

-

Positive Control Wells: Add phosphate buffer, Allopurinol solution (at various concentrations), and the xanthine oxidase solution.[3]

-

-

Reaction and Measurement:

-

Pre-incubate the assay mixtures at 25°C or 37°C for a set period (e.g., 10-15 minutes).[7][11][12]

-

Initiate the reaction by adding the xanthine substrate solution to all wells.[7][10]

-

Immediately monitor the increase in absorbance at 295 nm over a period of time (e.g., 5-15 minutes) using a microplate reader.[7][10]

-

Data Analysis:

-

Calculate Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration is calculated using the formula: % Inhibition = [ (Acontrol - Ablank) - (Asample - Ablank) ] / (Acontrol - Ablank) x 100[3] Where A is the rate of change in absorbance per minute.

-

Determine IC₅₀ Value: To determine the half-maximal inhibitory concentration (IC₅₀), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[7]

Enzyme Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.

Procedure:

-

The xanthine oxidase activity is measured at various concentrations of the substrate (xanthine) in the absence and presence of fixed concentrations of the inhibitor.[9][13]

-

The initial reaction velocities (v) are calculated for each condition.[13]

-

The data is plotted using a Lineweaver-Burk (double reciprocal) plot (1/v versus 1/[S]), where [S] is the substrate concentration.[9][13]

Analysis:

-

Competitive Inhibition: The Vₘₐₓ remains unchanged, while the apparent Kₘ increases. The lines on the plot intersect at the y-axis.[9][12]

-

Non-competitive Inhibition: The Vₘₐₓ decreases, while the Kₘ remains unchanged.

-

Mixed Inhibition: Both Vₘₐₓ and Kₘ are altered. The lines on the plot intersect in the second or third quadrant.[13]

The inhibition constant (Kᵢ) can be calculated from these plots, providing a measure of the inhibitor's binding affinity.[9]

Synthesis Overview

This compound is synthesized from pyrimidine precursors through nitration and thiolation reactions.[1] A common route involves the reaction of 2-propylthio-pyrimidine-4,6-diol with excess fuming nitric acid.[14][15] The precursor, 2-propylthio-pyrimidine-4,6-diol, can be prepared by reacting 2-thiobarbituric acid with propyl iodide in the presence of sodium hydroxide.[14][15] The compound 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is a key intermediate in some synthetic pathways.[1][16]

Conclusion

This compound presents an interesting scaffold for the development of novel xanthine oxidase inhibitors due to its structural similarity to the enzyme's natural substrates. While it is a well-known intermediate in pharmaceutical synthesis, its potential as a direct therapeutic agent for conditions like hyperuricemia warrants further investigation. The primary proposed mechanism is competitive inhibition, though this requires confirmation through detailed enzyme kinetic studies. The protocols outlined in this guide provide a robust framework for such evaluations. Future research should focus on obtaining quantitative inhibitory data (IC₅₀ and Kᵢ values) and performing structure-activity relationship (SAR) studies to optimize its potency and selectivity.[1]

References

- 1. This compound | High Purity [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | C7H9N3O4S | CID 21696790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:145783-13-7 | this compound | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

- 9. mdpi.com [mdpi.com]

- 10. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 11. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]

- 12. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 15. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

The Potential Role of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative primarily recognized for its crucial role as a synthetic intermediate in the manufacturing of the antiplatelet drug, Ticagrelor.[1][2] Beyond its established utility in pharmaceutical synthesis, its structural analogy to endogenous purines such as hypoxanthine and xanthine has led to the hypothesis that it may act as an inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, its synthesis, and its theoretical role in purine metabolism. While direct experimental evidence for its interaction with xanthine oxidase is not currently available in peer-reviewed literature, this document outlines detailed experimental protocols for evaluating its potential as a xanthine oxidase inhibitor. This guide is intended to serve as a resource for researchers investigating novel modulators of purine metabolism for conditions such as hyperuricemia and gout.

Chemical and Physical Properties

This compound, also known as S-Propyl-5-nitro-2-thiobarbituric acid, is a solid, typically a yellow powder, at room temperature.[3] Its chemical structure features a pyrimidine ring substituted with a nitro group, two hydroxyl groups, and a propylthio side chain. These functional groups contribute to its chemical reactivity and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₄S | [2] |

| Molecular Weight | 231.23 g/mol | [2] |

| CAS Number | 145783-13-7 | [1] |

| IUPAC Name | 4-hydroxy-5-nitro-2-(propylthio)pyrimidin-6(1H)-one | [1] |

| Appearance | Yellow powder | [3] |

Synthesis

This compound is synthesized from 2-propylthio-pyrimidine-4,6-diol.[3][4] The synthesis generally involves the nitration of the precursor using a nitrating agent such as fuming nitric acid, often in the presence of a solvent like acetic acid.[3][4]

Example Synthetic Protocol:

A common method for the synthesis of this compound involves the following steps:

-

To a reaction vessel containing acetic acid, fuming nitric acid is added portion-wise while maintaining the temperature between 25-30°C.[4]

-

2-Propylthio-pyrimidine-4,6-diol is then added to this mixture over a period of time, ensuring the temperature remains controlled at 25-30°C.[4]

-

The resulting mixture is stirred for approximately one hour at the same temperature.[4]

-

Upon completion of the reaction, water is added to the reaction mass, causing the product to precipitate.[4]

-

The resulting slurry is stirred for another hour at 20-25°C.[3]

-

The solid product is then isolated by filtration and dried under reduced pressure.[3][4]

Potential Role in Purine Metabolism

The structural resemblance of this compound to the purine bases hypoxanthine and xanthine forms the basis of the hypothesis that it may function as a xanthine oxidase inhibitor.[1] Xanthine oxidase is a critical enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Inhibition of this enzyme is a well-established therapeutic strategy for reducing uric acid levels in the blood, thereby treating conditions like gout and hyperuricemia.[5]

If this compound competitively binds to the active site of xanthine oxidase, it would prevent the natural substrates from being converted to uric acid, leading to a decrease in urate production. To date, there are no published studies that have experimentally validated this hypothesis or quantified the inhibitory potency (e.g., IC50 or Ki values) of this compound against xanthine oxidase.

Experimental Protocols for Evaluating Xanthine Oxidase Inhibition

To investigate the potential of this compound as a xanthine oxidase inhibitor, a standard in vitro enzymatic assay can be employed. The following protocol is a generalized procedure that can be adapted for this purpose.

Materials and Reagents

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Preparation of Solutions

-

Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate.

-

Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.

-

Test Compound and Control Solutions: Dissolve this compound and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Assay Procedure

-

In a 96-well microplate, add the following to each well:

-

Blank: Phosphate buffer and the test compound vehicle (DMSO in buffer).

-

Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and the vehicle.

-

Test Compound: Phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

-

Positive Control: Phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

-

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.

Data Analysis

-

Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [1 - (Rate of test reaction / Rate of control reaction)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound is a compound of significant interest due to its established role in the synthesis of Ticagrelor and its potential, though unproven, role as a modulator of purine metabolism. Its structural similarity to the substrates of xanthine oxidase warrants further investigation into its inhibitory activity. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate this potential. Should this compound or its derivatives demonstrate significant xanthine oxidase inhibitory activity, it could open new avenues for the development of therapeutics for hyperuricemia and related disorders. Future research should focus on in vitro enzymatic assays, followed by cell-based assays to assess its effect on uric acid production in a biological context, and subsequently, in vivo studies to determine its pharmacological profile and therapeutic efficacy. Additionally, its classification as a potential genotoxic impurity in Ticagrelor necessitates careful toxicological evaluation in any drug development program.[6]

References

- 1. This compound | High Purity [benchchem.com]

- 2. Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 5. lookchem.com [lookchem.com]

- 6. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in Ticagrelor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and significance of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a critical intermediate in the manufacturing of Ticagrelor. Ticagrelor, a potent P2Y12 receptor antagonist, is a cornerstone in the prevention of thrombotic events in patients with acute coronary syndrome.[1][2] The efficient and high-purity synthesis of this pyrimidine derivative is paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).

Introduction to the Synthetic Pathway

The synthesis of Ticagrelor is a multi-step process, with the formation of the triazolopyrimidine core being a key strategic element. This compound serves as a foundational building block for this core structure. The general synthetic approach involves the initial synthesis of 2-propylthio-pyrimidine-4,6-diol, followed by a crucial nitration step to introduce the nitro group at the 5-position, yielding the title intermediate. This intermediate is then typically chlorinated to form 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a highly reactive species ready for subsequent coupling reactions to build the final Ticagrelor molecule.[3][4][5]

Synthesis of this compound

The primary route to this compound involves the nitration of 2-propylthio-pyrimidine-4,6-diol. This reaction is typically carried out using a strong nitrating agent in an acidic medium.

Experimental Protocol: Nitration of 2-Propylthio-pyrimidine-4,6-diol

This protocol is a synthesis of information from various cited sources.[3][5]

Materials:

-

2-Propylthio-pyrimidine-4,6-diol

-

Fuming Nitric Acid

-

Acetic Acid

-

Water

Procedure:

-

In a clean and dry reaction vessel, carefully add acetic acid.

-

To the acetic acid, slowly add fuming nitric acid over a period of 15-20 minutes while maintaining the temperature between 25-30°C.

-

To this mixture, add 2-Propylthio-pyrimidine-4,6-diol portion-wise over a period of 60 minutes, ensuring the temperature remains between 25-30°C.

-

Rinse the flask with a small amount of acetic acid and add it to the reaction mixture.

-

Stir the resulting mixture for 1 hour at 25-30°C.

-

Upon reaction completion, slowly add water to the reaction mass over 20 minutes, maintaining the temperature at 25-30°C.

-

Stir the resulting slurry for 1 hour at 25-30°C.

-

Isolate the product by filtration.

-

Wash the isolated solid with water.

-

Dry the wet product under reduced pressure at 40-45°C to yield 5-Nitro-2-propylthiopyrimidine-4,6-diol as an off-white powder.

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Purity by HPLC | 99.02 area-% | [3] |

| ¹H-NMR (DMSO, δ) | 0.90 (3H, t), 1.60 (2H, m), 3.10 (2H, t) | [3] |

| Mass [M-H]⁻ | 230.20 | [3] |

Subsequent Transformation: Chlorination to 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

Following its synthesis, this compound is converted to the highly reactive intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. This is a critical step as the chloro groups are excellent leaving groups, facilitating the subsequent nucleophilic substitution reactions required to complete the Ticagrelor structure.[4][6]

Experimental Protocol: Chlorination of this compound

This protocol is based on information from cited patents.[6][7]

Materials:

-

This compound

-

Phosphorus oxychloride

-

N,N-Diisopropylethylamine

-

Toluene

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To a reaction flask, add this compound and phosphorus oxychloride.

-

Add N,N-Diisopropylethylamine, ensuring the temperature does not exceed 25°C.

-

Raise the temperature to 110-115°C and maintain for 4 hours.

-

Monitor the reaction for completion using TLC.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into water and stir for 15 minutes.

-

Extract the product with toluene (twice).

-

Combine the organic phases and wash successively with saturated sodium bicarbonate solution, saturated brine, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill under reduced pressure to obtain 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as a pale yellow oil.

Quantitative Data for the Chlorination Reaction

| Parameter | Value | Reference |

| Yield | 87.5% | [6] |

Overall Synthetic Pathway

The following diagram illustrates the position of this compound within the broader synthetic scheme leading to Ticagrelor.

References

- 1. This compound | High Purity [benchchem.com]

- 2. TICAGRELOR | 274693-27-5 [chemicalbook.com]

- 3. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 6. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Google Patents [patents.google.com]

Navigating the Physicochemical Landscape of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and theoretical methodologies for assessing the solubility and stability of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited publicly available experimental data on this specific molecule, this document focuses on established principles for pyrimidine derivatives, outlines detailed experimental protocols for its characterization, and presents a framework for data interpretation.

Core Physicochemical Properties

This compound is a pyrimidine derivative with the molecular formula C₇H₉N₃O₄S and a molecular weight of 231.23 g/mol .[1][2][3][4] Its structure, featuring a nitro group and a propylthio substituent, suggests its potential for diverse chemical interactions. While specific experimental data on its physical properties are scarce, predictions and data from related compounds provide some insight. A predicted density for the compound is approximately 1.6 g/cm³.[5]

Table 1: Physicochemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 145783-13-7 | [5] |

| Molecular Formula | C₇H₉N₃O₄S | [1] |

| Molecular Weight | 231.23 g/mol | [1][2][3][4] |

| Predicted Density | 1.6 ± 0.1 g/cm³ | [5] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. For pyrimidine derivatives, solubility is generally influenced by factors such as temperature, the polarity of the solvent, and the pH of the medium.[6][7][8]

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol, such as the shake-flask method, is recommended.[9][10]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (solid)

-

A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of solid this compound to a known volume of each solvent in separate vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

Calculate the solubility in units such as mg/mL or µg/mL.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Predicted Solubility (mg/mL) |

| Water | 10.2 | < 0.1 |

| Methanol | 5.1 | 5 - 10 |

| Ethanol | 4.3 | 2 - 5 |

| Acetonitrile | 5.8 | 1 - 2 |

| DMSO | 7.2 | > 50 |

| Dichloromethane | 3.1 | 0.5 - 1 |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for accurate assessment.

Caption: Workflow for experimental solubility determination.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability testing involves subjecting the compound to various environmental conditions to assess its degradation over time.[1][11][12][13]

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl solution. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH solution. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Keep at room temperature in the dark.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

Table 3: Hypothetical Forced Degradation Results for this compound

| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants Observed |

| 0.1 M HCl (60°C) | 24 | 85 | Degradant A, Degradant B |

| 0.1 M NaOH (RT) | 24 | 70 | Degradant C |

| 3% H₂O₂ (RT) | 24 | 95 | Minor Degradant D |

| Thermal (80°C) | 48 | 98 | No significant degradation |

| Photostability | 24 | 92 | Minor Degradant E |

Note: The data in this table is hypothetical and for illustrative purposes only. The identity of degradants would need to be confirmed by techniques such as mass spectrometry.

Caption: Forced degradation study workflow.

Role in Synthetic Pathways

This compound is a known intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[14] Its chemical structure is crucial for subsequent reactions that build the final complex structure of the active pharmaceutical ingredient.

Caption: Synthetic pathway to Ticagrelor and its mechanism of action.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization based on established principles for pyrimidine derivatives. The detailed experimental protocols outlined herein offer a clear path for researchers to generate the necessary data to support drug development activities. A thorough understanding of these physicochemical properties is essential for the successful utilization of this important synthetic intermediate.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. fda.gov [fda.gov]

- 3. 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | C7H9N3O4S | CID 21696790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. gmpsop.com [gmpsop.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. humiditycontrol.com [humiditycontrol.com]

- 14. This compound | High Purity [benchchem.com]

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental building block of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of a multitude of clinically significant drugs. This technical guide delves into the core therapeutic applications of pyrimidine derivatives, focusing on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We present a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies pivotal for their discovery and development.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have demonstrated remarkable success in oncology, primarily by inhibiting key enzymes and signaling pathways that drive cancer cell growth and survival.[1][2] A significant number of these compounds function as protein kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[3] Others mimic natural pyrimidines to disrupt DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.

Quantitative Efficacy of Anticancer Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of several promising pyrimidine derivatives against a panel of human cancer cell lines, expressed as half-maximal inhibitory concentrations (IC50).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [4] |

| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [4] |

| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [3] |

| Indolyl-pyrimidine hybrid 4g | HepG2 (Liver) | 5.02 ± 1.19 | [3] |

| Indolyl-pyrimidine hybrid 4g | HCT-116 (Colon) | 6.6 ± 1.40 | [3] |

| N-benzyl counterpart of RDS 3442 (2a) | Various tumor cell lines | 4 - 8 | [2][5] |

| Pyrimidine derivative 7d | HT-29 (Colon) | Potent cytotoxicity | [6] |

| Pyrimidine derivative 7d | MCF-7 (Breast) | Potent cytotoxicity | [6] |

| Pyrimidine derivative 7d | T47D (Breast) | Potent cytotoxicity | [6] |

| Pyrazolo[1,5-a]pyrimidine derivative | PC-3 (Prostate) | 1.86 ± 0.27 | [7] |

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a crucial intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to inhibit platelet aggregation[1]. This document outlines a detailed, two-step protocol for its synthesis. The first step involves the S-alkylation of 4,6-dihydroxy-2-mercaptopyrimidine to yield 2-(propylthio)pyrimidine-4,6-diol. The subsequent step is the regioselective nitration of this intermediate at the C5 position. This protocol is intended for researchers in organic and medicinal chemistry.

Experimental Protocols

The synthesis is a two-step process starting from 2-thiobarbituric acid.

Step 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

This procedure involves the S-alkylation of 4,6-dihydroxy-2-mercaptopyrimidine (also known as 2-thiobarbituric acid) using a propyl halide.

Methodology:

-

To a stirred suspension of 4,6-dihydroxy-2-mercaptopyrimidine in water, add a solution of a base such as sodium hydroxide.[2][3]

-

Stir the resulting mixture at a controlled temperature, for instance, 20-25°C, for approximately 40 minutes.[3]

-

Introduce a solvent such as methanol and raise the temperature to 30-35°C.[3]

-

Add the alkylating agent, such as propyl iodide or propyl bromide, to the reaction mass.[2][3]

-

Maintain stirring for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography, TLC).

-

Upon completion, acidify the reaction mass with an acid like hydrochloric acid to precipitate the product.[2][3]

-

Filter the resulting solid, wash with cold water, and dry under reduced pressure to yield 2-(propylthio)pyrimidine-4,6-diol as a powder.[2][3]

Step 2: Nitration of 2-(Propylthio)pyrimidine-4,6-diol

This step introduces a nitro group at the 5-position of the pyrimidine ring using a nitrating agent.

Methodology:

-

In a reaction vessel, prepare a nitrating mixture. A combination of fuming nitric acid and acetic acid can be used.[2][3]

-

Maintain the temperature of the mixture at 25-30°C.[2]

-

Slowly add the 2-(propylthio)pyrimidine-4,6-diol synthesized in Step 1 to the nitrating mixture over a period of about 60 minutes, ensuring the temperature is maintained.[2][3]

-

Stir the resulting mass for 1 to 30 hours at 25-30°C to ensure the reaction goes to completion.[1][2]

-

After the reaction is complete, quench the reaction by slowly adding the mass to ice-water.[1][2] This will cause the product to precipitate.

-

Stir the resulting slurry for approximately one hour.[2]

-

Collect the yellow, solid product by filtration, wash with water, and dry to obtain this compound.[1]

Quantitative Data Summary

The following table summarizes representative yields and purity data for the synthesis process as reported in the literature.

| Step | Product | Representative Yield | Purity (Method) | Reference |

| 1 | 2-(Propylthio)pyrimidine-4,6-diol | 76.2% | 94.87% (HPLC) | [2][3] |

| 2 | This compound | 65.7% | 90.96% (HPLC) | [1] |

Visualized Workflow and Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation pathway.

Caption: Experimental workflow for the two-step synthesis.

Caption: Chemical reaction pathway for the synthesis.

References

- 1. This compound | High Purity [benchchem.com]

- 2. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 3. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

Application Notes and Protocols for the Continuous-Flow Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-2-(propylthio)pyrimidine-4,6-diol (NPPD) is a crucial intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug used in the treatment of acute coronary syndrome.[1][2][3] The traditional batch synthesis of NPPD often involves challenges related to reaction control, safety, and scalability. Continuous-flow chemistry offers a safer, more efficient, and scalable alternative for the nitration of 2-(propylthio)pyrimidine-4,6-diol (PPD) to produce NPPD.[1] These application notes provide a detailed protocol for the continuous-flow synthesis of NPPD, including optimized reaction conditions and experimental setup.

Reaction Scheme

The synthesis of NPPD is achieved through the nitration of 2-(propylthio)pyrimidine-4,6-diol (PPD).[1]

-

Reactant: 2-(propylthio)pyrimidine-4,6-diol (PPD)

-

Reagents: Nitrating mixture (e.g., nitric acid and sulfuric acid)

-

Product: this compound (NPPD)

Experimental Data

A comparison of various nitration systems in traditional batch reactions highlights the challenges of poor solubility and unsatisfactory yields.[1] The use of a sulfuric acid and nitric acid system in continuous flow demonstrates a significant improvement in yield.

| Nitration System | Solvent | Yield (%) (Batch) | Yield (%) (Flow) | Reference |

| Nitric Acid | Nitric Acid | 48-76 | - | [1] |

| Acetic Acid/Acetic Anhydride | Acetic Acid/Acetic Anhydride | 77 | - | [1] |

| Nitric Acid | Acetic Acid | 33-80 | - | [1] |

| 90% Sulfuric Acid / 40.5% Nitric Acid | Sulfuric Acid | - | Optimized >90% | [1] |

The following table summarizes the optimization of key parameters in the continuous-flow synthesis of NPPD.

| Parameter | Condition | Observation | Optimal Value | Reference |

| Temperature | Varied from low to high | Conversion increases with temperature, but selectivity decreases above 50 °C. | 40 °C | [1] |

| Residence Time | 500 s | - | 500 s | [1] |

| Flow Rate Ratio (FPPD:FN) | 1:1.3 | - | 1:1.3 | [1] |

| Mass Ratio (mPPD:mH₂SO₄) | 1:5.0 | - | 1:5.0 | [1] |

| Sulfuric Acid Concentration | 90 wt % | - | 90 wt % | [1] |

| Nitric Acid Concentration | 40.5 wt % | - | 40.5 wt % | [1] |

Experimental Protocols

-

2-(propylthio)pyrimidine-4,6-diol (PPD)

-

90 wt % Sulfuric Acid (H₂SO₄)

-

40.5 wt % Nitric Acid (HNO₃)

-

Deionized Water

-

Ice

-

Continuous-flow reactor system (e.g., microreactor or tubular reactor)

-

Metering pumps for precise liquid delivery

-

Temperature controller/bath

-

Back-pressure regulator

-

Collection vessel

-

Preparation of Feed Solutions:

-

Prepare a solution of 2-(propylthio)pyrimidine-4,6-diol (PPD) in 90% sulfuric acid with a mass ratio of 1:5.0 (mPPD:mH₂SO₄).

-

Prepare a solution of 40.5% nitric acid.

-

-

System Setup:

-

Assemble the continuous-flow reactor system as shown in the workflow diagram.

-

Set the temperature of the reactor to 40 °C using the temperature controller.

-

-

Reaction Execution:

-

Set the flow rates of the PPD solution and the nitric acid solution using the metering pumps to achieve a flow rate ratio (FPPD:FN) of 1:1.3.

-

The total flow rate should be adjusted to achieve a residence time of 500 seconds within the reactor.

-

Pump the two feed solutions into the reactor where they mix and react.

-

-

Quenching and Product Collection:

-

Isolation and Purification:

-

The precipitated solid, this compound (NPPD), is isolated by filtration.

-

The isolated solid can be further purified if necessary, for example, by recrystallization.

-

Visualizations

Caption: Reaction pathway for the synthesis of NPPD.

Caption: Experimental workflow for continuous-flow synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | High Purity [benchchem.com]

- 3. 2-(Propylthio)pyrimidine-4,6-diol|CAS 145783-12-6 [benchchem.com]

- 4. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]

- 5. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Xanthine Oxidase Inhibition Assay Using 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing conditions associated with hyperuricemia.[3] 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative of interest for its potential as a xanthine oxidase inhibitor, owing to its structural similarities to the natural substrates of the enzyme, hypoxanthine and xanthine. These application notes provide a comprehensive protocol for conducting an in vitro xanthine oxidase inhibition assay to evaluate the inhibitory potential of this compound.

Principle of the Assay

The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that quantifies the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine.[3][4] Uric acid exhibits a strong absorbance at a wavelength of approximately 290-295 nm.[3] The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid production. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.[3]

Signaling Pathway of Xanthine Oxidase

The enzymatic reaction catalyzed by xanthine oxidase is a crucial step in the purine catabolism pathway. The enzyme converts hypoxanthine to xanthine and then xanthine to uric acid. Inhibitors like this compound can interfere with this process.

Experimental Protocols

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.

Materials and Reagents

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine

-

This compound (Test Compound)

-

Allopurinol (Positive Control)[3]

-

Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm[3]

Preparation of Solutions

-

Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.

-

Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay should be optimized.

-

Xanthine Solution (150 µM): Prepare a stock solution of xanthine in potassium phosphate buffer. Gentle heating may be required to dissolve the xanthine.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

-

Positive Control Stock Solution (e.g., 1 mM): Dissolve Allopurinol in DMSO or a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the test compound and allopurinol in potassium phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure (96-well plate format)

-

Assay Setup:

-

Blank: 140 µL Potassium Phosphate Buffer + 20 µL Test Compound Vehicle (e.g., DMSO in buffer).

-

Control (No Inhibitor): 120 µL Potassium Phosphate Buffer + 20 µL Xanthine Oxidase Solution + 20 µL Test Compound Vehicle.

-

Test: 120 µL Potassium Phosphate Buffer + 20 µL Xanthine Oxidase Solution + 20 µL of various concentrations of this compound solution.

-

Positive Control: 120 µL Potassium Phosphate Buffer + 20 µL Xanthine Oxidase Solution + 20 µL of various concentrations of Allopurinol solution.

-

-

Pre-incubation: Mix the components gently and pre-incubate the plate at 25°C for 15 minutes.[5]

-

Initiation of Reaction: Add 60 µL of the Xanthine solution to all wells to start the enzymatic reaction. The total volume in each well will be 200 µL.

-

Measurement: Immediately measure the absorbance at 295 nm using a microplate reader. Take kinetic readings every minute for 15-30 minutes.[4]

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of uric acid formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD/min).

-

Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound and allopurinol is calculated using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

-

Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis.

Experimental Workflow

The overall workflow for the in vitro xanthine oxidase inhibition assay is depicted below.

Data Presentation

The quantitative data for the inhibition of xanthine oxidase by this compound and the positive control, Allopurinol, can be summarized in a table for easy comparison. The following table presents hypothetical data for illustrative purposes.